molecular formula C9H18F3NO B13320170 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol

3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13320170
M. Wt: 213.24 g/mol
InChI Key: PCQVAVBNPXDWHF-UHFFFAOYSA-N
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Description

3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group (-CF₃) at the C1 position and a secondary amine (butyl-ethyl-amino) at C2. This compound belongs to a class of molecules where the trifluoromethyl group enhances electronegativity and metabolic stability, while the amino alcohol moiety enables hydrogen bonding and chiral center formation.

Properties

Molecular Formula

C9H18F3NO

Molecular Weight

213.24 g/mol

IUPAC Name

3-[butyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H18F3NO/c1-3-5-6-13(4-2)7-8(14)9(10,11)12/h8,14H,3-7H2,1-2H3

InChI Key

PCQVAVBNPXDWHF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{CF}3\text{CH}2\text{CH}_2\text{OH} + \text{Butyl(ethyl)amine} \rightarrow \text{3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol}
$$

Conditions:

  • Solvent: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.
  • Catalyst: Usually no catalyst, but sometimes a base like potassium carbonate or sodium hydride is employed to facilitate nucleophilic attack.
  • Temperature: Typically between 0°C to 50°C to control reactivity and minimize side reactions.
  • Reaction Time: Several hours with stirring.

Notes:

  • The reaction's success depends on the nucleophilicity of the amine and the electrophilicity of the trifluoromethyl-bearing alcohol.
  • This method is scalable and suitable for industrial synthesis with proper control of reaction parameters.

Trifluoromethylation of Precursors

An alternative route involves trifluoromethylation of suitable intermediates, such as amino alcohols or aldehydes, to introduce the trifluoromethyl group at the desired position.

Synthetic Route:

  • Starting from trifluoroacetone or trifluoropropanols , trifluoromethylation reagents like trifluoromethyl silicon reagents (e.g., CF₃SiMe₃ ) or trifluoromethyl iodide are employed.
  • The trifluoromethyl group is introduced via nucleophilic or radical pathways under catalytic conditions.

Example:

Reagent Solvent Catalyst Yield Conditions
CF₃SiMe₃ DME CsF ~77% Room temperature, inert atmosphere

This approach is documented in chemical literature for synthesizing trifluoromethylated alcohols and amines, providing high yields and functional group tolerance.

Reduction and Amination of Precursors

In some cases, the synthesis involves reduction of trifluoromethyl ketones or aldehydes followed by amination.

Steps:

  • Oxidation: Starting with trifluoromethyl ketones, reduce to alcohols using sodium borohydride or lithium aluminum hydride .
  • Amination: Subsequent reaction with amines (butyl ethyl amine) under basic conditions yields the target compound.

Example:

  • Reduction of trifluoromethyl ketone to trifluoromethyl alcohol.
  • Nucleophilic substitution with amines in the presence of bases like potassium tert-butoxide.

Patent and Literature-Based Synthesis (Patents and Scientific Reports)

The patent CN106966912A describes a multi-step synthesis involving chiral resolution, reduction, and deprotection steps to obtain related amino alcohols, which can be adapted for the target compound:

Similarly, scientific reports detail solvent-free diazene reactions and trifluoromethylation protocols, which can be adapted for large-scale synthesis.

Data Summary Table: Preparation Methods

Method Reagents Key Conditions Advantages Limitations
Nucleophilic substitution 1,1,1-trifluoro-2-propanol + butyl ethyl amine Low to moderate temperature, aprotic solvent Simple, scalable Possible side reactions, requires purification
Trifluoromethylation CF₃SiMe₃ or CF₃I + precursors Room temp, catalytic High regioselectivity Reagent cost, handling hazards
Reduction + Amination Trifluoromethyl ketones + reducing agents + amines Controlled temperature, inert atmosphere High yield, versatile Multi-step, longer process
Patent-based multi-step Chiral resolution, reduction, deprotection Specific to patent protocols High stereoselectivity Complex, multi-stage

Chemical Reactions Analysis

Types of Reactions

3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Research is ongoing to explore its potential therapeutic applications.
  • Industry: It is used in developing new materials and chemical processes.

Chemical Reactions

3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: It can be reduced to form different amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

The products of these reactions depend on the specific reagents and conditions used.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways and its potential as a modulator of enzyme activity and receptor interactions.

Case Studies

  • Inhibition of Enzymatic Activity: Derivatives of trifluoromethyl alcohols can act as inhibitors for specific enzymes like GSK-3β. Their potency varies based on structural modifications, including introducing bulky groups like butyl or ethyl.
  • Antitumor Activity: Similar compounds have shown antiproliferative effects against cancer cell lines. The inclusion of trifluoromethyl groups has been linked to enhanced cytotoxicity in certain cancer models.
  • Neuroprotective Effects: Some derivatives show promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems via receptor antagonism has been suggested as a mechanism.

Mechanism of Action

The mechanism of action of 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Substituents
Compound Name Amino Substituent Molecular Formula Molecular Weight Key References
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol Butyl-ethyl-amino C₉H₁₇F₃NO 236.24 g/mol
3-(Diethylamino)-1,1,1-trifluoropropan-2-ol Diethylamino C₇H₁₄F₃NO 201.19 g/mol
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol Cycloheptylamino C₁₀H₁₈F₃NO 225.25 g/mol
3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol 4-Chlorophenyl-ethylamino C₁₁H₁₂ClF₃NO 298.67 g/mol
3-Amino-1,1,1-trifluoropropan-2-ol Amino (unsubstituted) C₃H₆F₃NO 129.08 g/mol

Key Observations :

  • Aromatic vs. Aliphatic : The 4-chlorophenyl derivative introduces aromaticity, enabling π-π interactions absent in purely aliphatic analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Diethylamino Analog 4-Chlorophenyl Derivative
LogP ~2.5 (estimated) 1.8 ~3.2
Water Solubility Low Moderate Very Low
Boiling Point >200°C (estimated) 185–190°C N/A
Chirality Chiral center at C2 Chiral center at C2 Chiral center at C2

Key Trends :

  • Lipophilicity : Bulkier substituents (e.g., butyl-ethyl) increase LogP, reducing aqueous solubility.
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in dicationic species stable up to 20°C in superacid media .

Reactivity and Stability

  • Acid Stability: Protonation of the hydroxyl group in superacids (e.g., HF/SbF₅) stabilizes dicationic species, as observed in trifluoromethylated phenonium ion studies .
  • Hydrogen Bonding : The -OH and -NH groups enable intermolecular H-bonding, influencing crystallization and solubility .

Biological Activity

3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a propanol backbone, along with a butyl(ethyl)amino substituent. This configuration may influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It has been studied for its potential as a modulator of enzyme activity and receptor interactions.

Case Studies

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of trifluoromethyl alcohols can act as inhibitors for specific enzymes such as GSK-3β. These compounds demonstrate varying degrees of potency based on their structural modifications, including the introduction of bulky groups like butyl or ethyl .
  • Antitumor Activity : A study involving similar compounds highlighted their antiproliferative effects against cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced cytotoxicity in certain cancer models .
  • Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems via receptor antagonism has been suggested as a mechanism .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the trifluoromethyl group is introduced through established protocols in organic chemistry. The following table summarizes key synthetic routes:

Synthetic Route Reagents Yield Conditions
Nucleophilic SubstitutionCF3SiMe377%DME, CsF
TrifluoromethylationCarbonyl CompoundsVariableRoom Temperature

Pharmacokinetics

Studies have evaluated the pharmacokinetic profiles of related compounds, indicating that modifications can significantly alter absorption and distribution in biological systems. For instance, the introduction of bulky substituents may enhance metabolic stability while reducing peripheral tissue exposure .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary findings suggest low cytotoxicity levels in non-cancerous cell lines, which is promising for further therapeutic exploration .

Q & A

Q. How can reaction parameters be optimized for synthesizing 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol?

Methodological Answer: Key parameters include temperature (50–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hrs). For example, trifluoromethyl groups require anhydrous conditions to prevent hydrolysis. Use Design of Experiments (DOE) to test interactions between variables. Monitor yields via LC-MS and purity via ¹⁹F NMR. Contradictions in solvent efficacy (e.g., THF vs. DMF) may arise due to steric hindrance; systematic optimization is critical .

Q. What analytical techniques are essential for characterizing structural and stereochemical properties?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Assign signals to confirm trifluoromethyl and amino group positions. ¹⁹F NMR is critical for tracking fluorinated intermediates .
  • X-ray Crystallography : Resolve stereochemistry, especially for chiral centers (e.g., C2 and C3 in the propanol backbone) .
  • Chiral HPLC/SFC : Determine enantiomeric purity (>98% ee) using columns like Chiralpak IG-3 .

Q. How can enantiomeric purity be validated during synthesis?

Methodological Answer: Use chiral stationary phases (CSPs) in HPLC with polar organic mobile phases (e.g., ethanol/hexane). Compare retention times with racemic mixtures. Advanced methods include vibrational circular dichroism (VCD) to confirm absolute configuration .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across in vitro vs. in vivo studies?

Methodological Answer: Discrepancies may arise from metabolic instability or off-target interactions. Conduct:

  • Metabolic Stability Assays : Use liver microsomes to identify degradation pathways .
  • Orthogonal Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate target affinity .
  • Proteomic Profiling : Identify off-target interactions via pull-down assays with biotinylated analogs .

Q. What computational strategies predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Model binding to active sites (e.g., cytochrome P450). Prioritize poses with hydrogen bonding (amino group) and π-π stacking (aryl groups) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace butyl/ethyl groups with cyclopropyl or aryl moieties to enhance rigidity.
  • Electron-Withdrawing Substituents : Introduce nitro or sulfonyl groups to modulate pKa of the amino group.
Analog Modification Bioactivity (IC₅₀)
3-(Phenylamino)-trifluoropropanolButyl → Phenyl12 μM
3-(Cyclopropylamino)-analogEthyl → Cyclopropyl8 μM

Q. How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via UPLC. Trifluoromethyl groups enhance stability at acidic pH .
  • Light/Oxidation Stress : Expose to UV (254 nm) and H₂O₂. Use radical scavengers (e.g., BHT) to mitigate oxidation .

Q. What advanced methods enable chiral resolution of stereoisomers?

Methodological Answer:

  • Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based) to convert racemates into single enantiomers .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze esters of one enantiomer .

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